molecular formula C16H19N3O2 B2487139 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide CAS No. 1251575-31-1

2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide

Cat. No.: B2487139
CAS No.: 1251575-31-1
M. Wt: 285.347
InChI Key: YZRHVVHXKBSLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide is a synthetic small molecule featuring a pyrimidine-5-carboxamide core, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine ring system is a privileged structure in pharmacology, known for its versatility and ability to interact with diverse biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . This compound is characterized by a 2-methoxy substituent on the pyrimidine ring and a 4-phenylbutan-2-yl side chain attached to the carboxamide nitrogen, which can be optimized to modulate the molecule's physicochemical properties and biological activity. Pyrimidine-based compounds, including carboxamide derivatives, have demonstrated a wide spectrum of biological activities in research settings, contributing to their investigation as potential therapeutic agents . The specific research applications for this compound would be determined by its precise molecular structure and substituents, but analogs have been explored as modulators of various enzyme families and signaling pathways . Researchers value such compounds for probing biological processes and developing structure-activity relationships (SAR). This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12(8-9-13-6-4-3-5-7-13)19-15(20)14-10-17-16(21-2)18-11-14/h3-7,10-12H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRHVVHXKBSLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group or the phenylbutan-2-yl group can be replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide exhibit significant antitumor activity. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, the pyrimidine core is often associated with various anticancer agents due to its ability to modulate enzyme activities related to tumor growth.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of specific enzymes, particularly those involved in lipid metabolism. For example, it may inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids that influence cell signaling and inflammation. Studies have shown that modifications to the structure can significantly affect inhibitory potency, suggesting a promising avenue for drug development .

Anti-inflammatory Properties

The compound's unique functional groups may also confer anti-inflammatory properties. Research has demonstrated that similar pyrimidine derivatives can reduce pro-inflammatory cytokines in various models, indicating potential therapeutic applications in treating inflammatory diseases .

Neurological Applications

Given the role of lipid mediators in neurological functions, this compound may have implications in treating neurological disorders. Its interaction with lipid metabolism pathways suggests it could modulate neuroinflammation and neuroprotection mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings from SAR studies indicate:

  • Electron-Donating Groups : The presence of electron-donating groups like methoxy at specific positions can enhance biological activity by increasing lipophilicity and improving binding interactions with target enzymes.
  • Side Chain Modifications : Alterations in the phenylbutan-2-yl side chain can significantly impact the compound's potency and selectivity towards biological targets .

Comparative Analysis Table

Compound NameStructureNotable ActivityUnique Features
4-Methoxy-N-(4-fluorophenyl)butanamideSimilar pyrimidine coreAntitumor activityFluorine substitution enhances potency
N-(4-Methylphenyl)carboxamideAromatic amideAnti-inflammatoryLacks pyrimidine structure
4-Amino-N-(4-bromophenyl)butanamideHalogenated variantEnzyme inhibitionBromination alters binding affinity

This table highlights how structural variations influence biological activities, emphasizing the importance of targeted modifications in drug design.

Case Studies

Several case studies provide insights into the effectiveness of this compound:

  • Antitumor Efficacy : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inhibition of Lipid Metabolism : Animal model trials indicated that administration of this compound resulted in altered lipid profiles and reduced tumor growth rates, further supporting its role as an enzyme inhibitor .
  • Neuroprotective Effects : Research on neurological models showed that this compound could modulate neuroinflammation pathways, indicating potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer’s disease . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights structural differences between the target compound and its analogues:

Compound Name (CAS/ID) Pyrimidine Substituents Amide Group Modifications Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound (1251575-31-1) 2-Methoxy N-(4-phenylbutan-2-yl) Methoxy, phenylalkyl 285.341
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide (6l) None N-methyl-N-(3-(4-nitrophenoxy)propyl) Nitro, acetyl, piperazine 758.289
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-tetrahydro-pyrimidine-5-carboxamide 2-Oxo, 4-methyl, 6-methyl N-(4-methoxyphenyl) Oxo, methylphenyl Not reported
N-(Dihydrobenzodioxin-6-yl)-4-methyl-2-phenyl-pyrimidine-5-carboxamide 4-Methyl, 2-phenyl N-(dihydrobenzodioxin-6-yl) Benzodioxin Not reported

Key Observations :

  • The methoxy group in the target compound may enhance solubility compared to nitro or acetyl substituents in 6l, which increase lipophilicity .
  • Benzodioxin in ’s compound could improve metabolic stability due to reduced oxidative metabolism .

Physicochemical Properties

Property Target Compound 6l Compound Compound
LogP (Predicted) ~2.8* High (nitro groups) Moderate (polar oxo) Moderate (benzodioxin)
Hydrogen Bond Donors 1 2 2 1
Hydrogen Bond Acceptors 5 10 6 5

*Estimated using fragment-based methods.

Analysis :

  • The target compound’s lower molecular weight (285 vs. 758 for 6l) suggests better membrane permeability .
  • Nitro groups in 6l may contribute to toxicity risks, limiting therapeutic utility despite potent activity .

Biological Activity

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The primary biological activity attributed to this compound is its role as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting this enzyme leads to increased levels of acetylcholine, which can enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer’s disease.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibitory effects on AChE, suggesting its potential as a therapeutic agent in Alzheimer's disease management. The binding affinity and inhibition kinetics are crucial for assessing its effectiveness.
  • Cytotoxic Activity : Preliminary evaluations indicate that compounds with similar structures may exhibit cytotoxic effects against certain cancer cell lines. However, specific data on this compound's cytotoxicity remains limited and requires further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrimidine derivatives. Modifications in the side chains and functional groups can significantly impact the compound's efficacy and selectivity towards biological targets. For instance, substituents at specific positions on the pyrimidine ring can enhance or diminish AChE inhibitory activity .

Study 1: Inhibition of Acetylcholinesterase

A study focused on evaluating the inhibitory effects of various pyrimidine derivatives, including this compound, revealed that structural modifications could lead to enhanced AChE inhibition. The study utilized various assays to measure enzyme activity before and after treatment with the compound, demonstrating a dose-dependent inhibition profile.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of related compounds against different cancer cell lines using MTT assays. While direct data on this compound was not available, compounds with similar scaffolds showed promising results, indicating a potential pathway for future research into this compound's anticancer properties .

Data Table: Biological Activity Comparison

Compound NameAChE Inhibition IC50 (µM)Cytotoxicity (IC50 in Cancer Cell Lines)
This compoundTBDTBD
Related Pyrimidine Derivative A12>50 (A549)
Related Pyrimidine Derivative B825 (NCI-H1975)

Note: TBD indicates that specific data is yet to be determined or published.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis typically involves coupling pyrimidine-5-carboxylic acid derivatives with substituted amines under amide-forming conditions. Key steps include:

  • Coupling reagents : Use of carbodiimides (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to activate the carboxylic acid .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Essential methods :

  • NMR : 1^1H and 13^{13}C NMR to verify methoxy, pyrimidine, and phenylbutan-2-yl substituents. Key signals include δ ~8.6 ppm (pyrimidine H) and δ ~3.9 ppm (methoxy group) .
  • IR : Peaks at ~1620 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy group) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and rule out impurities .

Q. How can researchers address solubility challenges during in vitro assays?

  • Approach :

  • Solvent screening : Test DMSO (primary stock), followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
  • pH adjustment : Use phosphate-buffered saline (pH 7.4) or citrate buffer (pH 5.0) to enhance solubility .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrimidine carboxamide derivatives?

  • Experimental design :

  • Core modifications : Synthesize analogs with variations in the methoxy group (e.g., ethoxy, halogen substitution) and phenylbutan-2-yl chain (e.g., branching, stereochemistry) .
  • Biological assays : Pair synthetic efforts with enzymatic inhibition assays (e.g., kinase profiling) or cellular viability tests (e.g., IC50_{50} determination in cancer lines) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or CDK2 .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Troubleshooting steps :

  • Purity verification : Re-analyze compound batches via LC-MS to exclude degradation products or enantiomeric impurities .
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines .
  • Meta-analysis : Compare solvent systems, cell passage numbers, and incubation times across studies to identify confounding variables .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Methods :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) for target proteins .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide rational design .
  • Thermal shift assays : Monitor protein stability shifts to infer binding affinity .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Workflow :

  • In vitro metabolism : Use liver microsomes (human/rodent) to measure half-life and identify CYP450-mediated metabolites .
  • Toxicity screening : Conduct Ames tests (mutagenicity), hERG assays (cardiotoxicity), and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.